molecular formula C12H14N2OS B2568556 N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 684217-25-2

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No. B2568556
M. Wt: 234.32
InChI Key: ZBYZZQOXZMQOCI-UHFFFAOYSA-N
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Description

“N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . The IUPAC name of this compound is "N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine" . It has a molecular weight of 318.32 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in “N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Physical And Chemical Properties Analysis

“N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine” is a solid compound . The InChI Code of this compound is "1S/C13H13F3N2O2S/c14-13(15,16)20-8-3-4-10-11(6-8)21-12(18-10)17-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H,17,18)" .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Research focusing on benzothiazole derivatives, specifically those fused with additional rings such as tetrahydrofuran, has demonstrated potential in developing alternative antioxidant and anti-inflammatory agents. The synthesis of benzofused thiazole derivatives and their subsequent evaluation revealed certain compounds exhibiting distinct anti-inflammatory activity compared to standard references. These compounds also showed potential antioxidant activity against reactive species such as H2O2, DPPH, SO, and NO. Docking simulations further determined the probable binding models of these compounds at the anti-inflammatory active site, underscoring the benzothiazole derivatives as promising templates for new anti-inflammatory and antioxidant agent evaluation (Raut et al., 2020).

Benzothiazole in Medicinal Chemistry

Benzothiazole and its derivatives exhibit a broad spectrum of pharmacological activities, making them important moieties in medicinal chemistry. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. The benzothiazole scaffold has been emphasized for its less toxic effects and enhanced activities when derivatives are properly synthesized and applied. This versatility and the wide range of biological activities associated with benzothiazole derivatives underscore their rapidly developing role in medicinal chemistry (Bhat & Belagali, 2020).

Synthetic Utilities

The synthesis and application of azolylthiazoles, which include benzothiazole derivatives, have been extensively reviewed, focusing on methods developed for synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These compounds have shown varied biological applications, highlighting the adaptability and significance of benzothiazole derivatives in synthesizing pharmacologically active heterocycles. Such synthetic versatility is crucial for developing new drugs and materials, as well as for identifying new patterns of reactivity (Ibrahim, 2011).

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZZQOXZMQOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

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